Methyl alpha-cyanocinnamate
Overview
Description
Methyl alpha-cyanocinnamate is a chemical compound with the molecular formula C11H9NO2 . It is also known by other names such as Methyl 2-cyano-3-phenylacrylate and Methyl (E)-2-Cyano-3-phenylacrylate .
Molecular Structure Analysis
The molecular weight of Methyl alpha-cyanocinnamate is approximately 187.19 g/mol . The IUPAC name for this compound is methyl (E)-2-cyano-3-phenylprop-2-enoate . The compound has a variety of computed descriptors, including InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .Chemical Reactions Analysis
Methyl alpha-cyanocinnamate has been used in the copolymerization of styrene with methyl α‐cyanocinnamate and fumaroyldipyrrolidone . The styrene/methyl a-cyanocinnamate system was found to copolymerize non-classically .Physical And Chemical Properties Analysis
Methyl alpha-cyanocinnamate has a molecular weight of 187.2 g/mol . Its linear formula is C11H9NO2 .Scientific Research Applications
Catalytic Reactions and Synthesis
Methyl α-cyanocinnamate has been utilized in Knoevenagel condensation reactions, demonstrating its importance in organic synthesis. For instance, K2NiP2O7 catalyzed the Knoevenagel reaction of benzaldehyde and chloroderivatives with methyl cyanoacetate, leading to methyl α-cyanocinnamate derivatives in high yields. This process was efficient, with pure products obtained in crystalline form, indicating its utility in synthesizing specific organic compounds (Maadi et al., 2003). Additionally, the use of microreactors for Knoevenagel condensation has been explored, offering insights into the role of surface grafted amino groups in enhancing catalytic activity (Maresz et al., 2023).
Interaction with Biological Molecules
Studies have shown that methyl α-cyanocinnamate derivatives interact with biological molecules, such as when investigated with barbituric and thiobarbituric acids. These interactions led to the formation of new compounds, highlighting the potential for creating bioactive molecules or pharmaceutical intermediates (Madkour et al., 2000).
Biological Activities
Research into the antiproliferative activities of α-cyanocinnamic acid derivatives against various cell lines has been conducted, indicating potential applications in cancer research. These studies provide a foundation for further exploration into the therapeutic potential of these compounds (Nowicka et al., 2014).
Inhibitory Effects
Methyl α-cyanocinnamate has also been evaluated for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. This suggests possible applications in cosmetic formulations or treatments for hyperpigmentation disorders (Cui et al., 2015).
Chemotherapeutic Efficacy
The compound has been involved in studies examining the efficacy of chemotherapy in cancer cells. For example, α-cyano-4-hydroxycinnamate was investigated for its effects on pancreatic cancer cells and cancer-associated fibroblasts, suggesting its potential in enhancing chemotherapy outcomes (Zhang et al., 2018).
properties
IUPAC Name |
methyl (E)-2-cyano-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNFLJOWTRDNCX-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl alpha-cyanocinnamate | |
CAS RN |
3695-84-9 | |
Record name | Cinnamic acid, alpha-cyano-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL ALPHA-CYANOCINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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